Boc-N-Me-D-Glu(OBzl)-OH
Description
Contextualization within Protected Amino Acid Derivatives for Complex Molecular Construction
In the synthesis of complex organic molecules, particularly peptides and peptidomimetics, the use of protected amino acids is fundamental. Protecting groups, such as the tert-butyloxycarbonyl (Boc) group on the amine and the benzyl (B1604629) (Bzl) ester on the side-chain carboxyl group of glutamic acid, are essential for preventing unwanted side reactions. chemimpex.comchemimpex.com These groups can be selectively removed under specific conditions, allowing for the controlled and sequential formation of peptide bonds or other chemical linkages. researchgate.net
Boc-N-Me-D-Glu(OBzl)-OH is a prime example of a multi-functionalized building block. The Boc group provides acid-labile protection for the α-amino group, a standard strategy in solid-phase peptide synthesis (SPPS). sigmaaldrich.com The benzyl ester protects the γ-carboxyl group of the glutamic acid side chain, which can be removed by hydrogenolysis. researchgate.netcymitquimica.com This orthogonal protection scheme allows chemists to selectively deprotect and modify different parts of the molecule, a crucial capability in the construction of intricate molecular architectures.
Significance of N-Methylated Amino Acids in Peptide Chemistry and Peptidomimetic Design
The presence of a methyl group on the nitrogen atom of the peptide backbone (N-methylation) imparts several advantageous properties to peptides and peptidomimetics. One of the most significant benefits is increased resistance to proteolytic degradation. researchgate.net Proteases, enzymes that break down proteins and peptides, often have specific recognition sites, and the steric hindrance provided by the N-methyl group can disrupt this recognition, thereby enhancing the metabolic stability and prolonging the biological half-life of the peptide-based drug. mdpi.com
Overview of Stereochemical Considerations: The Role of the D-Enantiomer in Bioactive Molecules
Naturally occurring amino acids in proteins are almost exclusively in the L-enantiomeric form. tcichemicals.com The incorporation of D-amino acids, the non-natural mirror images of L-amino acids, is a powerful strategy in medicinal chemistry and peptidomimetic design. ptfarm.plwikipedia.org Peptides containing D-amino acids are generally more resistant to enzymatic degradation by proteases, which are stereospecific for L-amino acids. researchgate.netnih.gov This increased stability is a major advantage for the development of peptide-based therapeutics. researchgate.netwikipedia.org
The substitution of an L-amino acid with its D-counterpart can also have a profound impact on the peptide's conformation and, consequently, its biological activity. ptfarm.plnih.gov This alteration in stereochemistry can lead to changes in how the peptide interacts with its target receptor, potentially leading to higher binding affinity or altered signaling properties. ptfarm.pl Therefore, the use of D-enantiomers like the D-glutamic acid core in this compound provides a valuable tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of bioactive molecules. researchgate.netnih.gov
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 200615-91-4 | advancedchemtech.comchempep.combldpharm.com |
| Molecular Formula | C18H25NO6 | advancedchemtech.comchempep.com |
| Molecular Weight | 351.4 g/mol | advancedchemtech.comchempep.combldpharm.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)25-17(23)19(4)14(16(21)22)10-11-15(20)24-12-13-8-6-5-7-9-13/h5-9,14H,10-12H2,1-4H3,(H,21,22)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJPFSNBCOTZHN-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@H](CCC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Role As a Building Block in Modern Peptide Synthesis Paradigms
Integration into Boc Solid-Phase Peptide Synthesis (SPPS) Protocols
In the paradigm of Boc-based Solid-Phase Peptide Synthesis (SPPS), the synthesis proceeds from the C-terminus to the N-terminus on a solid resin support. The integration of Boc-N-Me-D-Glu(OBzl)-OH follows the standard SPPS cycle of deprotection, activation, and coupling. chempep.com After swelling the resin, the cycle begins with the removal of the temporary Boc protecting group from the resin-bound growing peptide chain, typically using a moderately acidic solution like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.compeptide.com Following neutralization of the resulting ammonium (B1175870) salt, the carboxyl group of the incoming this compound is activated using a coupling reagent and then introduced to react with the free N-terminal amine of the peptide chain. researchgate.net
The incorporation of N-methylated amino acids like this compound is notoriously challenging and often results in lower coupling yields compared to their non-methylated counterparts. researchgate.netnih.gov The primary reason for this difficulty is the steric hindrance imposed by the N-methyl group, which shields the alpha-nitrogen, making it a less accessible nucleophile for the incoming activated carboxyl group. cem.com This steric bulk also hinders the coupling of the subsequent amino acid onto the N-methylated residue. researchgate.netcem.com
To overcome these low yields, specialized, highly reactive coupling reagents and optimized conditions are required. Standard reagents may prove insufficient, necessitating the use of more potent activators. peptide.com Microwave-assisted SPPS has also emerged as a powerful technique to drive difficult couplings, including those involving sterically hindered N-methylated residues, to completion more efficiently. springernature.comcem.com
| Coupling Reagent | Description | Typical Performance with N-Methylated Residues | Reference |
|---|---|---|---|
| HBTU/HCTU | Benzotriazole-based aminium/uronium salts. | Considered less effective for sterically demanding couplings involving N-methyl amino acids. | peptide.com |
| HATU | Aza-benzotriazole-based aminium salt. More reactive than HBTU due to the electron-withdrawing nitrogen in the triazole ring. | Frequently utilized with success for coupling N-methylated amino acids. | peptide.combachem.com |
| PyAOP/PyBOP | Phosphonium-based reagents, particularly those incorporating 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). | Considered among the most promising and effective reagents for difficult couplings, including N-methyl-N-methyl linkages. | researchgate.netnih.gov |
| BTC (Triphosgene) | Used to form highly reactive amino acid chlorides in situ. | Shows superiority in the couplings of N-methylated amino acids due to the formation of sterically unhindered acid chlorides. | researchgate.net |
The protecting group strategy employed in this compound is the classic Boc/Bzl scheme. This system relies on differential acid lability for the selective removal of protecting groups. peptide.com The N-terminal Boc group is labile to moderate acids, such as 25-50% TFA in DCM, and is removed at each step of the synthesis. chempep.com In contrast, the benzyl (B1604629) ester protecting the glutamic acid side chain is significantly more stable to these conditions and requires a very strong acid for removal. peptide.com
This scheme is not truly orthogonal because both protecting groups are removed by acidolysis. However, the significant difference in the required acid strength makes it practically effective. peptide.comiris-biotech.de The final step in the synthesis involves cleaving the completed peptide from the resin and simultaneously removing the side-chain protecting groups, including the benzyl ester from the glutamic acid residue. This is typically accomplished in a single step using strong, hazardous acids like anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.comsigmaaldrich.comnih.gov
| Protecting Group | Location | Removal Condition (Deprotection) | Stability | Reference |
|---|---|---|---|---|
| Boc (tert-Butoxycarbonyl) | α-Amino group (N-terminus) | Moderate acid (e.g., 25-50% TFA in DCM) | Labile; removed at each synthetic cycle. | chempep.compeptide.com |
| Bzl (Benzyl ester) | γ-Carboxyl group (Side-chain) | Strong acid (e.g., HF, TFMSA, TMSOTf) | Stable to repeated TFA treatment; removed during final cleavage. | peptide.comsigmaaldrich.comnih.gov |
Application in Solution-Phase Peptide Synthesis Methodologies
While SPPS is dominant, solution-phase peptide synthesis remains a valuable strategy, particularly for large-scale production and the synthesis of complex peptide segments. In this approach, this compound serves as a well-defined building block. The Boc/Bzl strategy is often preferred for solution-phase synthesis because the deprotection of other common protecting groups like Fmoc can require basic conditions that complicate product isolation via precipitation. researchgate.net The fully protected nature of the derivative prevents unwanted side reactions at the N-terminus and the side chain, allowing for the selective activation of its free C-terminal carboxyl group for amide bond formation. researchgate.net
Segment condensation, or fragment coupling, is a convergent strategy where smaller, protected peptide fragments are synthesized independently (either in solution or on solid phase) and then coupled together in solution to form the final, larger peptide. nih.gov this compound is suitable for incorporation into such fragments. A fragment can be synthesized to have this residue at various positions, and once purified, its terminal carboxyl or amino group can be selectively activated or deprotected for coupling with another fragment. This approach can be more efficient for synthesizing long peptides. However, coupling large, sterically hindered fragments presents significant challenges, and there is a heightened risk of racemization at the C-terminal amino acid of the activated fragment. researchgate.netnih.gov
Challenges and Innovative Strategies for Incorporating N-Methylated Amino Acids into Peptide Sequences
The central challenge in utilizing this compound and other N-methylated amino acids is the steric hindrance that impedes coupling reactions. nih.govcem.com This often leads to incomplete reactions, resulting in deletion sequences and difficult purifications. The coupling of an N-methylated residue onto another N-methylated residue is especially difficult. peptide.com
Several innovative strategies have been developed to address these challenges:
Advanced Coupling Reagents : The development of highly reactive phosphonium (B103445) (PyAOP, PyBOP) and aminium/uronium (HATU) reagents has been crucial. nih.govbachem.com These reagents rapidly form activated species that can overcome the steric barrier more effectively than older reagents. researchgate.net
In Situ Acid Chloride Formation : Using reagents like bis(trichloromethyl) carbonate (BTC or triphosgene) to convert the N-methylated amino acid into a highly reactive acid chloride intermediate prior to coupling has proven effective. researchgate.net
Microwave-Enhanced Synthesis : The application of microwave energy can significantly accelerate the rate of sluggish coupling reactions, increasing yields and reducing reaction times for sterically hindered couplings. springernature.comcem.com
On-Resin N-Methylation : An alternative to using pre-synthesized building blocks is to perform the N-methylation directly on the solid support. researchgate.netub.edu This typically involves a three-step process of protecting the α-amino group with an ortho-nitrobenzenesulfonyl (oNBS) group, followed by methylation (e.g., with dimethyl sulfate), and subsequent removal of the oNBS group. ub.eduacs.org
Influence of N-Methylation on Peptide Backbone Conformation and Solubility during Synthetic Processes
The introduction of a methyl group on the amide nitrogen has profound effects on the physicochemical properties of the peptide, which are relevant during the synthesis itself. nih.gov
Conformational Effects : N-methylation eliminates the amide proton, removing its ability to act as a hydrogen bond donor. This is highly disruptive to the formation of secondary structures like α-helices and β-sheets that rely on backbone hydrogen bonding. ub.edu Furthermore, the steric clash between the N-methyl group and adjacent substituents lowers the energy barrier for rotation around the C-N amide bond, increasing the population of the cis amide bond conformation, which is typically energetically unfavorable in non-methylated peptides (except for X-Pro bonds). researchgate.netub.edu This conformational impact can make the peptide backbone more rigid or, conversely, introduce new conformational states. nih.gov
| Property | Effect of N-Methylation | Implication for Synthesis and Peptide Properties | Reference |
|---|---|---|---|
| Hydrogen Bonding | Eliminates amide proton (H-bond donor). | Disrupts secondary structures (α-helices, β-sheets); prevents aggregation. | ub.edu |
| Amide Bond Isomerization | Lowers the energy barrier between trans and cis conformers. | Increases conformational diversity or can lock the peptide into a specific bioactive conformation. Can lead to multiple peaks during HPLC purification. | nih.govresearchgate.netub.edu |
| Proteolytic Stability | Sterically shields the amide bond from cleavage by proteases. | Increases in vivo half-life of peptide drugs. | springernature.comnih.gov |
| Solubility & Permeability | Increases lipophilicity; can disrupt aggregation. | Can improve membrane permeability and oral bioavailability. May increase or decrease solubility during synthesis depending on the sequence. | peptide.comrsc.orgnih.gov |
Table of Mentioned Compounds
| Abbreviation/Name | Full Chemical Name |
|---|---|
| Boc | tert-Butoxycarbonyl |
| Bzl | Benzyl |
| BTC | Bis(trichloromethyl) carbonate (Triphosgene) |
| DCM | Dichloromethane |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate |
| HCTU | O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |
| HF | Hydrogen Fluoride |
| HOAt | 1-Hydroxy-7-azabenzotriazole |
| oNBS | ortho-Nitrobenzenesulfonyl |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |
| TFA | Trifluoroacetic acid |
| TFMSA | Trifluoromethanesulfonic acid |
| TMSOTf | Trimethylsilyl trifluoromethanesulfonate |
Advanced Derivatization and Functionalization Strategies Employing Boc N Me D Glu Obzl Oh
Transformations at the α-Carboxyl Group
The α-carboxyl group of Boc-N-Me-D-Glu(OBzl)-OH is a primary site for modifications, enabling the formation of amide and ester linkages, or its reduction to an alcohol for further functionalization. These transformations are fundamental in elongating peptide chains, conjugating molecules, and introducing novel chemical entities.
The formation of amide and ester bonds at the α-carboxyl group is a cornerstone of peptide synthesis and the creation of related analogs. A variety of coupling reagents and methodologies have been developed to facilitate these reactions efficiently, minimizing side reactions and preserving stereochemical integrity.
Amidation: The coupling of the α-carboxyl group with a primary or secondary amine to form an amide bond is typically achieved using activating agents that convert the carboxylic acid into a more reactive species. Common coupling reagents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve reaction efficiency. Phosphonium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) are also widely employed for their high coupling efficiency. The formation of the amide bond is a key step in the synthesis of peptides and other organic compounds of biological interest. luxembourg-bio.com
Esterification: The esterification of the α-carboxyl group can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a classic approach, though its harsh conditions can be incompatible with sensitive substrates. rug.nl Milder methods are often preferred. For instance, carbodiimide-mediated esterification, similar to amidation, can be used. researchgate.net Another effective method is the use of di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalytic amount of N,N-dimethylaminopyridine (DMAP), which cleanly converts stoichiometric mixtures of carboxylic acids and alcohols into their corresponding esters. researchgate.net This method is advantageous due to the volatile nature of its byproducts. researchgate.net
| Coupling Reagent Class | Examples | Additives | Key Features |
| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Widely used, cost-effective. |
| Phosphonium (B103445) Salts | PyBOP, PyAOP | High efficiency, suitable for sterically hindered couplings. | |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | DIPEA, NMM | Fast reaction rates, commonly used in solid-phase synthesis. |
The reduction of the α-carboxyl group to a primary alcohol opens up a different avenue for functionalization, allowing for the introduction of a variety of substituents through reactions characteristic of alcohols.
Reduction to Alcohols: N-protected amino acids can be reduced to their corresponding amino alcohols through a two-step process. core.ac.uk First, the carboxylic acid is activated, for example, by forming a mixed anhydride with ethyl chloroformate in an anhydrous solvent like tetrahydrofuran (THF). core.ac.uk This activated intermediate is then reduced in situ with a reducing agent such as sodium borohydride (NaBH₄) in water to yield the N-protected amino alcohol. core.ac.uk This method generally provides satisfactory yields with minimal racemization. core.ac.uk Other reducing agents and protocols are also available, including the use of borane complexes. organic-chemistry.org
Thiol Introduction via Mitsunobu Reaction: The resulting α-amino alcohol can be further functionalized using the Mitsunobu reaction, a versatile method for converting alcohols into a wide range of other functional groups with inversion of stereochemistry. organic-chemistry.orgnih.gov To introduce a thiol group, the alcohol is reacted with a suitable thiol precursor, such as thioacetic acid, in the presence of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govbeilstein-journals.org This reaction proceeds through the formation of an oxyphosphonium intermediate, which is then displaced by the nucleophilic sulfur atom in an Sₙ2 reaction. organic-chemistry.org The initial product is a thioester, which can then be hydrolyzed under basic conditions to yield the free thiol. The Mitsunobu reaction is known for its mild conditions and stereospecificity, making it a powerful tool in asymmetric synthesis. nih.gov However, it can be sensitive to steric hindrance at the alcohol's carbon atom. beilstein-journals.org
| Reaction Step | Reagents | Key Transformation |
| Activation | Ethyl chloroformate, THF | Carboxylic acid to mixed anhydride |
| Reduction | Sodium borohydride (NaBH₄), Water | Mixed anhydride to primary alcohol |
| Mitsunobu Reaction | Thioacetic acid, PPh₃, DIAD/DEAD | Alcohol to thioester (with inversion) |
| Hydrolysis | Base (e.g., NaOH) | Thioester to thiol |
Selective Manipulation of the γ-Benzyl Ester Side Chain
The γ-benzyl ester of this compound offers a secondary site for modification that can be addressed orthogonally to the α-carboxyl group and the N-Boc protecting group. This selective manipulation is crucial for creating branched structures, attaching molecules to the side chain, and synthesizing polymers.
Orthogonal protection strategy is a key concept in the synthesis of complex molecules, allowing for the selective removal of one protecting group in the presence of others. The benzyl (B1604629) (Bzl) ester can be selectively cleaved while leaving the acid-labile Boc group and the α-carboxyl group intact.
The most common method for the deprotection of benzyl esters is catalytic hydrogenolysis. commonorganicchemistry.com This reaction involves treating the compound with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). commonorganicchemistry.com The reaction is usually carried out in solvents like methanol, ethanol, or ethyl acetate. commonorganicchemistry.com Under these conditions, the benzyl ester is cleaved to yield the free carboxylic acid and toluene, while the Boc group remains unaffected. This method is highly efficient and clean, with the catalyst being easily removed by filtration. It is important to note that this method is not compatible with molecules containing other reducible functional groups, such as alkynes or alkenes. Alternative deprotection methods for benzyl groups include dissolving metal reductions, though these are generally harsher and less common. thieme-connect.de
Once the γ-benzyl ester is deprotected to reveal the γ-carboxyl group, this functionality can be used for conjugation to other molecules or for polymerization.
Polyglutamate Synthesis: Poly-γ-glutamic acid (γ-PGA) is a naturally occurring biopolymer with a wide range of applications in medicine, food, and cosmetics. mdpi.commdpi.com Chemical synthesis of γ-PGA involves the polymerization of glutamic acid monomers through the formation of amide bonds between the α-amino group of one monomer and the γ-carboxyl group of another. mdpi.comnih.gov Using Boc-N-Me-D-Glu(OH)-OH (the debenzylated form of the title compound) as a monomer would lead to the synthesis of N-methylated poly-γ-D-glutamic acid. The polymerization would proceed by activating the γ-carboxyl group of one monomer and reacting it with the deprotected N-methylamino group of another. This process requires a careful protection strategy to ensure that polymerization occurs exclusively through the γ-carboxyl group. The α-carboxyl group would need to be protected during the polymerization and then deprotected in a final step.
Design and Synthesis of N-Methylated Glutamic Acid-Containing Peptidomimetics
N-methylation of peptide bonds is a common strategy in medicinal chemistry to enhance the pharmacological properties of peptides. researchgate.netspringernature.com It can increase metabolic stability by reducing susceptibility to enzymatic degradation, improve membrane permeability, and modulate conformation, which can lead to enhanced binding affinity and biological activity. researchgate.netacs.org
This compound is a valuable building block for the synthesis of peptidomimetics containing an N-methylated D-glutamic acid residue. researchgate.net The incorporation of N-methylated amino acids into a peptide sequence can be challenging due to steric hindrance at the N-methylated nitrogen, which can slow down the coupling reaction. nih.gov However, the use of pre-synthesized N-methylated building blocks, such as this compound, in solid-phase peptide synthesis (SPPS) is a common and effective strategy. nih.govnih.gov This approach avoids the need for on-resin N-methylation, which can sometimes lead to incomplete reactions and side products. springernature.com The use of potent coupling reagents, such as HATU or PyAOP, can help to overcome the reduced reactivity of the N-methylated amine during the coupling of the subsequent amino acid. The incorporation of N-methylated glutamic acid can introduce conformational constraints and alter the hydrogen bonding pattern within a peptide, leading to peptidomimetics with novel structures and biological activities. nih.gov
Structural Scaffolding and Conformational Restraints in Peptide Design
The strategic incorporation of this compound into peptide sequences offers a powerful tool for influencing their three-dimensional structure. This N-methylated D-amino acid derivative provides a unique combination of steric hindrance and the removal of a hydrogen bond donor, which together impose significant conformational restraints on the peptide backbone. These restraints are instrumental in guiding the peptide to adopt specific secondary structures, such as β-turns and γ-turns, which are often crucial for biological activity.
The presence of the N-methyl group on the amide nitrogen prevents the formation of a hydrogen bond that would typically be present in a standard peptide bond. This modification has a profound impact on the local conformation, often favoring a cis-amide bond conformation over the more common trans conformation. researchgate.net The energetic barrier to rotation around the C-N bond is lowered, allowing for a higher population of the cis isomer. This shift in conformational equilibrium can be a critical design element for stabilizing specific turn structures that are essential for receptor binding or other molecular interactions.
Furthermore, the D-configuration of the glutamic acid residue introduces a "bend" in the peptide chain, promoting the formation of turn-like structures. nih.gov Peptides incorporating D-amino acids are known to be more resistant to enzymatic degradation by proteases, which typically recognize L-amino acids. nih.govlifetein.comfrontiersin.org This enhanced stability is a significant advantage in the development of therapeutic peptides.
The combination of N-methylation and the D-amino acid configuration in this compound provides a synergistic effect on conformational control. For instance, the incorporation of this amino acid can predispose a peptide sequence to form a type II' β-turn, a common motif in bioactive peptides. The N-methyl group can occupy the i+2 position of a four-residue turn, where the lack of an amide proton is sterically and electronically favorable.
| Structural Feature | Conformational Impact | Reference Principle |
|---|---|---|
| N-Methyl Group | Favors cis-amide bond; removes H-bond donor capability. | N-methylation introduces steric hindrance and alters the electronic properties of the peptide bond. researchgate.netmdpi.com |
| D-Configuration | Induces turns in the peptide backbone; enhances proteolytic stability. | D-amino acids alter the stereochemistry of the peptide chain, making it less susceptible to enzymatic cleavage. lifetein.comfrontiersin.org |
| Benzyl (Bzl) Protecting Group | Provides steric bulk; potential for aromatic interactions. | Bulky side chains can influence local conformation and engage in stabilizing interactions. |
Incorporation into Cyclic Peptide Architectures and Other Constrained Systems
The unique conformational-directing properties of this compound make it an exceptionally valuable building block for the synthesis of cyclic peptides and other constrained systems. springernature.com Cyclization is a widely employed strategy in peptide drug design to improve metabolic stability, receptor selectivity, and bioavailability. nih.gov The successful synthesis of a cyclic peptide with the desired conformation is highly dependent on the pre-organization of the linear precursor into a turn-like structure that facilitates efficient ring closure.
The incorporation of this compound can significantly promote the adoption of a cyclization-competent conformation in the linear peptide. The inherent turn-inducing properties of the N-methylated D-amino acid help to bring the N- and C-termini of the linear peptide into proximity, thereby increasing the efficiency of the cyclization reaction and often leading to higher yields of the desired cyclic product. peptide.com
In addition to its role in backbone conformation, the side chain of the glutamic acid residue offers a point for further derivatization or conjugation. After deprotection of the benzyl group, the free carboxylic acid can be used for the attachment of other molecules, such as fluorescent labels, polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties, or cytotoxic agents for targeted drug delivery.
The use of this compound is not limited to simple cyclic peptides. It can also be incorporated into more complex constrained systems, such as bicyclic peptides and peptide-small molecule hybrids. In these architectures, the conformational constraints imposed by this amino acid are critical for achieving the desired three-dimensional structure and, consequently, the desired biological function.
| Application in Constrained Systems | Role of this compound | Anticipated Outcome |
|---|---|---|
| Cyclic Peptides | Promotes pre-cyclization turn formation; induces conformational rigidity in the macrocycle. | Increased cyclization efficiency; enhanced receptor binding affinity and selectivity. |
| Bicyclic Peptides | Acts as a key turn-inducing element in one or both rings. | Stabilization of complex three-dimensional structures. |
| Peptide Conjugates | Provides a site for attachment of other functional moieties via the deprotected side chain. | Creation of multifunctional molecules with tailored properties. |
Applications in Biochemical Research and Drug Discovery
Design and Synthesis of Protease and Enzyme Inhibitors Utilizing Boc-N-Me-D-Glu(OBzl)-OH Derivatives
The development of potent and selective enzyme inhibitors is a cornerstone of modern drug discovery. The structural characteristics of this compound make it an attractive component for designing inhibitors that target specific proteases. The N-methylation of the peptide backbone can enhance metabolic stability and influence the conformational preferences of the molecule, which can lead to improved binding affinity and selectivity for the target enzyme. peptide.com
Caspases, a family of cysteine-dependent aspartate-directed proteases, are central players in apoptosis (programmed cell death) and inflammation. sigmaaldrich.com Consequently, the development of caspase inhibitors is a significant area of therapeutic research. Synthetic inhibitors are often designed based on preferred peptide substrate sequences, incorporating a reactive "warhead" group that covalently modifies the active site cysteine. nih.gov While specific studies detailing the use of this compound in caspase inhibitors are not prominent in publicly available research, the incorporation of D-amino acids and N-methylation are established strategies to improve inhibitor stability and efficacy. The D-configuration provides resistance to proteolysis, a crucial attribute for any peptide-based therapeutic.
The general approach to synthesizing such inhibitors often involves solid-phase or solution-phase peptide synthesis, where protected amino acid building blocks are sequentially coupled. nih.gov A derivative like this compound could be incorporated to explore its impact on inhibitor potency and selectivity against various caspase family members.
Human Rhinovirus (HRV), the primary cause of the common cold, relies on the 3C protease (3Cpro) for its replication, making this enzyme an attractive target for antiviral drug development. nih.govbiorxiv.org Significant research has been dedicated to designing inhibitors of HRV 3Cpro, a cysteine protease. mdpi.com Structure-activity relationship (SAR) studies have explored a variety of modifications to peptide-based inhibitors to enhance their potency and pharmacokinetic properties. nih.gov
The incorporation of N-methylated amino acids into tripeptidyl inhibitors of HRV 3C protease has been investigated as a strategy to improve their antiviral properties. N-methylation can alter the peptide backbone conformation, potentially leading to improved interactions with the enzyme's active site. While research explicitly naming this compound is scarce, the principles of using such modified building blocks are well-established in this field to enhance inhibitor performance.
Table 1: General Structure-Activity Relationship (SAR) Insights for HRV 3C Protease Inhibitors
| Modification | Rationale | Potential Outcome |
| N-methylation | Reduce susceptibility to proteolysis; constrain conformation. | Increased stability and potentially altered binding affinity. |
| D-Amino Acid Substitution | Increase stability against enzymatic degradation. | Longer biological half-life. |
| Side Chain Modification | Optimize interactions with enzyme's specificity pockets (e.g., S1, S2). | Enhanced potency and selectivity. |
| Warhead Modification | Modulate reactivity with the catalytic cysteine. | Optimization of reversible vs. irreversible inhibition. |
This table represents generalized principles in the design of protease inhibitors and is not based on specific data for this compound.
Role in Modulating Biological Recognition and Receptor Binding Mechanisms
The interaction between a peptide and its receptor is highly dependent on the three-dimensional conformation of the peptide. Modifications such as N-methylation and the use of D-amino acids can profoundly influence this conformation and, consequently, the peptide's binding affinity and biological activity. The N-methyl group can restrict the rotational freedom of the peptide backbone, stabilizing specific secondary structures like β-turns. peptide.com This conformational constraint can lock the peptide into a bioactive conformation, leading to enhanced receptor binding.
Furthermore, the introduction of a D-amino acid can alter the spatial orientation of the side chains, which are critical for receptor recognition. In the context of glutamate (B1630785) receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which are crucial in neurotransmission, the stereochemistry and modification of glutamate analogs can significantly impact receptor interaction and channel activity. nih.govmdpi.com While direct studies on this compound are limited, its use as a synthetic tool allows researchers to systematically probe the structural requirements for receptor binding and to develop peptides with tailored agonist or antagonist activities.
Utilization in Studies of Amino Acid and Peptide Metabolism and Stability (excluding in vivo human studies)
A major hurdle for the therapeutic use of peptides is their rapid degradation by proteases in the body. researchgate.net Introducing N-methylated amino acids and D-amino acids are two of the most effective strategies to enhance peptide stability. mdpi.com The N-methyl group on the amide nitrogen sterically hinders the approach of proteases, preventing cleavage of the peptide bond. peptide.comnih.gov Similarly, proteases are stereospecific and generally recognize only L-amino acids, making peptides containing D-amino acids highly resistant to enzymatic degradation. mdpi.comnih.gov
This compound is an ideal building block for studies aimed at quantifying the impact of these modifications on peptide stability. By synthesizing peptide analogs with and without this residue, researchers can perform comparative stability assays using, for example, serum or tissue homogenates to assess the rate of degradation.
Table 2: Illustrative Comparison of Peptide Stability
| Peptide Sequence | Modification | Expected Half-life in Proteolytic Assay |
| L-Ala-L-Glu-L-Phe | None (Natural L-amino acids) | Short |
| L-Ala-D-Glu -L-Phe | D-Amino Acid Substitution | Significantly Increased |
| L-Ala-N-Me-L-Glu -L-Phe | N-Methylation | Significantly Increased |
| L-Ala-N-Me-D-Glu -L-Phe | Combined Modification | Very Long |
This is a hypothetical table illustrating the established principles of how D-amino acid substitution and N-methylation affect peptide stability. researchgate.netmdpi.comnih.gov
Application in Exploring Structure-Activity Relationships of Bioactive Peptides
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.govresearchgate.net These studies involve the systematic modification of a lead compound and the evaluation of the resulting analogs. This compound serves as a specialized tool for "N-methyl scanning" and "D-amino acid scanning" within a peptide sequence.
By substituting a native L-amino acid with its N-methylated D-counterpart, researchers can dissect the importance of specific backbone amide protons for hydrogen bonding and the role of side-chain stereochemistry in biological activity. imrpress.com A loss of activity might suggest that the original amide proton was crucial for a specific intramolecular or intermolecular hydrogen bond, while retained or enhanced activity, coupled with increased stability, would mark a promising avenue for therapeutic development. peptide.com
Contribution to Chemical Tools for Biological Pathway Interrogation (e.g., P-glycoprotein inhibitors)
Chemical tools are essential for dissecting complex biological pathways. These are often inhibitors or probes that can selectively perturb the function of a single protein. P-glycoprotein (P-gp) is an efflux pump that contributes to multidrug resistance in cancer by actively transporting a wide range of chemotherapeutic drugs out of cells. nih.gov The development of P-gp inhibitors is therefore an important strategy to overcome this resistance. mdpi.com
While there is no direct evidence in the searched literature linking this compound to P-gp inhibitor development, the properties it imparts—increased metabolic stability and modified conformational properties—are desirable in the design of potent and durable enzyme and transporter inhibitors. The principles of using N-methylated and D-amino acids to improve the pharmacokinetic properties of peptides could be applied to the design of peptide-based P-gp inhibitors. researchgate.net
Involvement in Neuroscience Research Related to Glutamate Pathways
The chemical compound this compound serves as a highly specialized building block in the synthesis of peptidomimetics designed for neuroscience research, particularly for investigating glutamate pathways. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, especially the N-methyl-D-aspartate (NMDA) receptor, are crucial for synaptic plasticity, learning, and memory. mdpi.commdpi.com Dysregulation of the glutamatergic system is implicated in numerous neurological and psychiatric disorders, making it a significant target for drug discovery. nih.govnih.govwikipedia.org
The utility of this compound stems from the unique properties of its core structure, N-methyl-D-glutamic acid, which is a close structural analog of N-methyl-D-aspartate (NMDA), the selective agonist for which the NMDA receptor is named. By incorporating this residue into peptide chains, researchers can create sophisticated molecular tools to probe and modulate the activity of glutamate receptors.
The specific modifications of this amino acid derivative—N-methylation and the D-chiral configuration—are deliberately chosen to overcome the limitations of natural peptides in therapeutic and research applications.
N-methylation : The presence of a methyl group on the amide nitrogen of the peptide backbone provides steric hindrance that significantly increases resistance to degradation by proteases. nih.govnih.gov This modification also enhances the lipophilicity of the peptide, which can improve its ability to cross the blood-brain barrier. From a structural standpoint, N-methylation restricts the conformational flexibility of the peptide backbone, which can lock the molecule into a bioactive shape that enhances binding affinity and selectivity for a specific receptor subtype. nih.govnih.gov
D-Configuration : The use of a D-amino acid, the unnatural enantiomer of the typical L-amino acids found in proteins, also confers a high degree of stability against enzymatic degradation. mdpi.com Furthermore, the stereochemistry of the amino acid is critical for its interaction with the chiral binding pockets of receptors. Incorporating a D-isomer can alter the pharmacological profile of a peptide, often converting an agonist into a potent antagonist. researchgate.net
Consequently, this compound is an invaluable reagent for synthesizing peptidomimetics intended to be stable, brain-penetrant, and potent modulators of glutamate pathways. These synthetic peptides are employed as research tools to study the structure and function of NMDA receptors, to investigate their role in disease, and as potential therapeutic leads for conditions involving excitotoxicity and synaptic dysfunction, such as Alzheimer's disease, Parkinson's disease, and stroke. mdpi.comnih.govwikipedia.org
Detailed Research Findings
While specific studies explicitly detailing the use of this compound are proprietary to the synthesizing laboratories, the application of its core structure is evident in the broader research on peptide-based modulators of NMDA receptors. The following table summarizes findings from studies using synthetic peptides, which would require advanced building blocks like N-methylated D-amino acids for their synthesis, to target glutamate pathways.
| Peptide/Peptidomimetic Class | Target | Key Research Finding | Potential Application | Reference |
|---|---|---|---|---|
| Synthetic Cyclic Peptides (e.g., Mag-1) | NMDA Receptor (NR1 subunit) | Identified via phage display, these peptides cause noncompetitive inhibition of the NMDA receptor channel activity. | Development of novel NMDA receptor antagonists for studying receptor structure and function. | nih.gov |
| Synthetic Peptides Modulating Ion Inflow | NMDA Receptor (GluN2A and GluN2B subunits) | Peptides were developed that act as antagonists, showing specificity for different NMDA receptor subunits, while another acted as an agonist. | Creation of subunit-specific tools to dissect the roles of different NMDA receptor populations in synaptic transmission and pathology. | google.com |
| Disease-Modifying Peptides (e.g., NX210c) | AMPAR and GluN2A-containing NMDARs | The peptide NX210c was shown to enhance excitatory postsynaptic currents and restore memory in a mouse model of cognitive dysfunction. | Therapeutic agent for CNS disorders characterized by synaptic dysfunction. | nih.gov |
| TAT-conjugated Interfering Peptides | D1-NMDA Receptor Complex | A peptide designed to uncouple the D1 and NMDA receptors was found to impair NMDA-dependent long-term potentiation (LTP) and working memory. | Tool for studying the molecular interactions between different receptor systems in the brain and their role in memory formation. | nih.gov |
| Peptide-based Proteasome Activators | Cellular Proteasome | Peptidomimetics containing N-methylated amino acids showed high stability and were able to stimulate the degradation of proteins implicated in neurodegenerative diseases. | Therapeutic strategy for neurodegenerative disorders like Parkinson's by enhancing cellular clearance of toxic protein aggregates. | nih.gov |
Analytical Techniques for Characterization and Quality Control in Academic Research
Spectroscopic Analysis for Structural Elucidation of Boc-N-Me-D-Glu(OBzl)-OH and its Derivatives
Spectroscopic methods are indispensable for probing the molecular structure of this compound. These techniques provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds, which collectively serve as a molecular fingerprint.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are routinely used to confirm the identity and structure of this compound.
¹H NMR provides detailed information about the number, environment, and connectivity of hydrogen atoms in the molecule. The presence of the N-methyl group, a key feature of this compound, is readily identified by a characteristic singlet signal. Due to restricted rotation around the carbamate (B1207046) (N-Boc) bond, it is common to observe two distinct sets of signals (rotamers) for the protons near the nitrogen atom, including the N-methyl and alpha-proton, leading to a more complex spectrum than might be initially anticipated.
Expected ¹H NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic protons (C₆H₅) | ~7.35 | Multiplet | 5 protons from the benzyl (B1604629) group. |
| Benzyl protons (CH₂Ph) | ~5.12 | Singlet | 2 protons of the benzyl ester methylene (B1212753) group. |
| Alpha-proton (α-CH) | ~4.7-4.9 | Multiplet | 1 proton. Position can vary between rotamers. |
| N-Methyl protons (N-CH₃) | ~2.8-3.0 | Singlet | 3 protons. May appear as two singlets due to rotamers. |
| Gamma-protons (γ-CH₂) | ~2.50 | Multiplet | 2 protons adjacent to the benzyl ester carbonyl. |
| Beta-protons (β-CH₂) | ~2.0-2.3 | Multiplet | 2 protons. |
¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and identification of functional groups.
Expected ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic acid carbonyl (α-COOH) | ~174-176 |
| Ester carbonyl (γ-C=O) | ~172-173 |
| Carbamate carbonyl (Boc C=O) | ~155-156 |
| Aromatic carbons (ipso) | ~135-136 |
| Aromatic carbons (ortho, meta, para) | ~128-129 |
| Boc quaternary carbon (C(CH₃)₃) | ~80-81 |
| Benzyl carbon (CH₂Ph) | ~66-67 |
| Alpha-carbon (α-CH) | ~58-60 |
| N-Methyl carbon (N-CH₃) | ~32-34 |
| Gamma-carbon (γ-CH₂) | ~30-31 |
| Boc methyl carbons (C(CH₃)₃) | ~28 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its various carbonyl groups and other key structural features.
Expected IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
|---|---|---|
| Carboxylic Acid O-H | 3300-2500 (broad) | O-H stretch |
| C-H (aromatic & aliphatic) | 3100-2850 | C-H stretch |
| Carboxylic Acid C=O | ~1710 | C=O stretch |
| Ester C=O | ~1735 | C=O stretch |
| Carbamate C=O | ~1690 | C=O stretch |
| Aromatic Ring | ~1600, ~1495 | C=C stretch |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula.
For this compound (Molecular Formula: C₁₈H₂₅NO₆), the expected exact mass can be calculated and confirmed by HRMS. Electrospray ionization (ESI) is a common technique for this type of molecule.
Expected Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Notes |
|---|---|---|
| [M+H]⁺ | 352.1755 | Protonated molecular ion. |
| [M+Na]⁺ | 374.1574 | Sodiated molecular ion adduct. |
| [M-Boc+H]⁺ | 252.1230 | Fragment from loss of the Boc group (100 Da). |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. In RP-HPLC, the compound is separated based on its hydrophobicity using a nonpolar stationary phase and a polar mobile phase. The purity is typically determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Typical RP-HPLC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | C18 silica (B1680970) gel (e.g., 5 µm, 4.6 x 250 mm) |
| Mobile Phase | Gradient of water and acetonitrile (B52724) (ACN), often with 0.1% trifluoroacetic acid (TFA) or formic acid (FA). |
| Example Gradient | Start at 30% ACN, ramp to 95% ACN over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV absorbance at ~214 nm and ~254 nm. |
Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of chemical reactions, identify compounds in a mixture, and assess purity. The compound is spotted on a plate coated with a stationary phase (typically silica gel) and developed in a sealed chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary and mobile phases.
The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system.
Typical TLC Conditions for Analysis
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates |
| Mobile Phase (Eluent) | A mixture of a nonpolar and a more polar solvent. Common systems include Ethyl Acetate/Hexanes, Dichloromethane (B109758)/Methanol, or Chloroform/Methanol/Acetic Acid. |
| Example System | 50% Ethyl Acetate in Hexanes |
| Visualization | UV light (254 nm), followed by staining with an appropriate reagent (e.g., potassium permanganate, ninhydrin (B49086) - though N-methylated amines may stain weakly or differently, often yellow/orange). |
Determination of Enantiomeric Purity (e.g., Optical Rotation)
Ensuring the enantiomeric purity of chiral building blocks like this compound is critical, as the presence of the incorrect enantiomer can lead to diastereomeric impurities in the final peptide, potentially altering its structure, activity, and toxicity. Enantiomeric purity is typically assessed through a combination of polarimetry (optical rotation) and chiral chromatography.
Optical Rotation
Optical rotation measures the extent to which a chiral compound rotates the plane of polarized light. The direction and magnitude of this rotation are characteristic properties of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength). An enantiomerically pure sample will exhibit an optical rotation value consistent with the literature standard. A racemic mixture (a 50:50 mixture of both enantiomers) will have an optical rotation of zero.
The enantiomeric excess (e.e.), a measure of the purity, can be calculated from the observed specific rotation of a sample and the specific rotation of the pure enantiomer.
Formula: Enantiomeric Excess (% e.e.)
% e.e. = ([α]observed / [α]max) x 100
Where:
[α]observed is the specific rotation of the sample.
[α]max is the specific rotation of the pure enantiomer.
| Compound | Specific Rotation ([α]D20) | Conditions |
| Boc-D-Glu(OBzl)-OH | +5.0 ± 1.5° | c=1 in Acetic Acid |
| Boc-L-Glu(OBzl)-OH | -5.5 ± 0.5° | c=1 in Acetic Acid |
Note: This data is for the non-N-methylated analogues and serves as a reference. chemimpex.com
Chiral High-Performance Liquid Chromatography (HPLC)
While optical rotation provides a bulk assessment of purity, chiral HPLC is a more precise technique that separates and quantifies the individual enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and thus elute at different times.
For N-protected amino acids like this compound, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin, vancomycin) and polysaccharide-based CSPs are highly effective. sigmaaldrich.comresearchgate.net The separation is typically achieved using reversed-phase or polar organic mobile phases. The resulting chromatogram shows two distinct peaks, one for the D-enantiomer and one for the L-enantiomer. The enantiomeric purity can be determined with high accuracy by integrating the area of each peak. This technique is sensitive enough to detect even trace amounts of the undesired enantiomer (often ≤0.1%). researchgate.net
Advanced Characterization for Polymer Conjugates and Macromolecular Assemblies (e.g., Multi-Angle Light Scattering (MALS))
In advanced drug delivery and biomaterials research, amino acid derivatives are often conjugated to polymers to create complex macromolecular structures with enhanced properties. When this compound is incorporated into such a conjugate (for instance, a peptide-polymer hybrid), it is essential to characterize the resulting assembly thoroughly.
Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful, non-invasive technique for the absolute characterization of macromolecules in solution. nih.govwyatt.com Unlike standard SEC, which relies on column calibration with standards that may not accurately represent the conjugate's hydrodynamic behavior, SEC-MALS measures the molar mass and size of the molecule directly from the intensity of the scattered light. youtube.com
When a polymer conjugate containing a this compound moiety is analyzed by SEC-MALS, the sample is first separated by size through the SEC column. The eluent then flows through a series of detectors, typically including a MALS detector, an ultraviolet (UV) detector, and a differential refractive index (dRI) detector. wyatt.com
The MALS detector measures the intensity of light scattered by the molecules at multiple angles. This data, combined with the concentration measurement, allows for the calculation of the absolute molar mass (Mw) and the root mean square radius (radius of gyration, Rg) for each fraction eluting from the column.
The UV detector can quantify the peptide or protein component of the conjugate, provided it contains a UV chromophore (like the benzyl group in this compound or other aromatic amino acids).
The dRI detector measures the concentration of all components in the eluting fraction (both polymer and peptide).
By combining the data from these detectors, a comprehensive profile of the conjugate can be constructed. This analysis can determine not only the molar mass distribution of the conjugate but also the degree of substitution or conjugation efficiency—that is, how many peptide segments are attached to each polymer chain. nih.gov This information is crucial for understanding the structure-property relationships that govern the conjugate's biological function and performance. nih.govwyatt.com
| Parameter Determined by SEC-MALS | Significance for Polymer Conjugate Characterization |
| Absolute Molar Mass (Mw) | Provides the true molecular weight of the conjugate without reliance on column calibration standards. Essential for confirming the successful synthesis of the desired structure. |
| Polydispersity Index (PDI) | Measures the breadth of the molar mass distribution, indicating the homogeneity of the conjugate population. |
| Radius of Gyration (Rg) | Provides information about the size and conformation (e.g., compact vs. extended) of the macromolecule in solution. |
| Conjugation Ratio / Degree of Substitution | By combining MALS with UV and dRI data, the molar mass of the polymer and the attached peptide can be determined separately, allowing for the calculation of the number of peptide units per polymer. nih.gov |
Future Prospects and Research Trajectories for Boc N Me D Glu Obzl Oh
Development of Novel Synthetic Routes with Enhanced Efficiency, Selectivity, and Sustainability
The synthesis of N-methylated amino acids, such as Boc-N-Me-D-Glu(OBzl)-OH, has traditionally presented challenges, including the potential for racemization and the use of hazardous reagents. researchgate.net Future research is increasingly directed towards the development of more efficient, selective, and sustainable synthetic methodologies.
Furthermore, research into protecting group-free synthesis methodologies, perhaps utilizing ionic liquids, could streamline the incorporation of N-methylated amino acids into larger structures, reducing the number of synthetic steps and minimizing chemical waste. rsc.org The table below summarizes potential future synthetic strategies.
| Synthetic Strategy | Advantages | Key Research Focus |
| Advanced On-Resin Methylation | Reduced reaction times, high efficiency. acs.org | Optimization of reaction conditions and development of novel methylating agents. |
| Biocatalytic/Chemoenzymatic Synthesis | High stereoselectivity, environmentally friendly, use of renewable resources. nih.govnih.gov | Discovery and engineering of novel methyltransferases, process optimization for industrial scale-up. |
| Protecting Group-Free Strategies | Increased synthetic efficiency, reduced chemical waste. rsc.org | Development of novel solvent systems and catalysts that allow for selective N-methylation without the need for protecting groups. |
Expansion into Unexplored Peptidomimetic and Macrocyclic Architectures
The incorporation of this compound into peptide chains has profound effects on their structure and function. N-methylation enhances proteolytic stability, increases membrane permeability, and provides conformational constraints that are highly desirable in drug design. researchgate.netnbinno.com Future research will undoubtedly leverage these properties to explore novel peptidomimetic and macrocyclic architectures.
The D-configuration of the glutamic acid residue, combined with N-methylation, can induce specific turns in a peptide backbone, which is a key element in the design of macrocyclic peptides. nih.gov These cyclic structures often exhibit enhanced receptor affinity and selectivity compared to their linear counterparts. The glutamic acid side chain, once deprotected, offers a versatile handle for further modification or for creating branched and complex macrocyclic systems.
The future will likely see the use of this compound in the synthesis of libraries of macrocyclic peptides for screening against a wide range of therapeutic targets. researchgate.net The ability of N-methylation to modulate the conformational landscape of peptides will be instrumental in designing molecules that can disrupt protein-protein interactions, a challenging but highly rewarding area of drug discovery. researchgate.net
Role in the Engineering of Advanced Functional Materials and Bioconjugates
The unique chemical properties of this compound also position it as a valuable component in the engineering of advanced functional materials and bioconjugates. The carboxylic acid side chain can be functionalized post-synthesis to attach a variety of moieties, including fluorophores, imaging agents, or drug molecules.
In the realm of biomaterials, polypeptides incorporating this N-methylated amino acid could be designed to self-assemble into well-defined nanostructures, such as micelles or hydrogels, for applications in drug delivery and tissue engineering. nih.govmdpi.com The N-methylation would contribute to the stability and biocompatibility of these materials.
Furthermore, the development of novel bioconjugation strategies will enable the site-specific attachment of peptides containing this compound to proteins, antibodies, or nanoparticles. nih.gov This could lead to the creation of sophisticated antibody-drug conjugates (ADCs) with enhanced therapeutic indices or targeted imaging agents. The table below outlines potential applications in this area.
| Application Area | Role of this compound | Potential Impact |
| Drug Delivery Systems | Component of self-assembling polypeptides to form stable nanocarriers. nih.gov | Improved drug encapsulation, controlled release, and targeted delivery. |
| Tissue Engineering | Incorporation into biocompatible and biodegradable scaffolds. | Enhanced cell adhesion, proliferation, and tissue regeneration. |
| Bioconjugation and ADCs | Provides a site for conjugation of therapeutic agents to targeting moieties. nih.gov | Development of more effective and less toxic cancer therapies. |
| Advanced Diagnostics | Linker for attaching imaging agents to probes for molecular imaging. | Highly sensitive and specific diagnostic tools for early disease detection. |
Integration with Computational Chemistry and In Silico Drug Design Methodologies for Rational Compound Development
The rational design of novel therapeutics and materials increasingly relies on the integration of computational chemistry and in silico drug design methodologies. nih.gov The conformational effects of incorporating this compound into peptides are particularly amenable to computational modeling.
Density functional theory (DFT) studies can be employed to understand the impact of N-methylation on the electronic properties, solubility, and conformational preferences of peptides. rsc.org Molecular dynamics simulations can provide insights into the behavior of N-methylated macrocycles in biological environments, helping to predict their binding affinity to target proteins and their membrane permeability. researchgate.net
These in silico approaches will be crucial for the rational design of peptidomimetics and macrocycles with optimized pharmacokinetic and pharmacodynamic properties. By predicting the most promising candidates for synthesis and experimental testing, computational methods can significantly accelerate the drug discovery and development process. rsc.org The synergy between computational and experimental approaches will be key to unlocking the full potential of this compound in creating next-generation therapeutics and functional materials.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Boc-N-Me-D-Glu(OBzl)-OH, and what analytical techniques are essential for confirming its purity and structure?
- Methodological Answer : The synthesis typically involves sequential protection of the glutamic acid backbone. First, the α-carboxylic acid is protected as a benzyl ester (OBzl), followed by N-methylation and Boc protection of the amine. Key steps include coupling reactions (e.g., using DCC or HOBt) and deprotection under controlled conditions (e.g., hydrogenolysis for OBzl removal).
- Characterization :
- NMR Spectroscopy : Confirm the presence of Boc (1.4 ppm, singlet for tert-butyl) and N-Me (2.7–3.0 ppm, singlet) groups .
- HPLC : Assess purity (>98% by reverse-phase chromatography) .
- Mass Spectrometry : Verify molecular weight (C17H23NO6, MW 337.36) .
Q. How does the N-methylation in this compound influence its reactivity in solid-phase peptide synthesis compared to non-methylated analogs?
- Impact on Reactivity : N-methylation reduces hydrogen-bonding potential, which can hinder coupling efficiency but improve resistance to proteolysis in final peptides.
- Experimental Design : Compare coupling rates (via HPLC monitoring) using Fmoc/t-Bu chemistry with and without N-methylation. Note that bulky N-Me groups may require extended reaction times or elevated temperatures .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields of this compound when using different coupling agents, and what factors contribute to these variations?
- Data Contradiction Analysis : Discrepancies often arise from solvent polarity, temperature, or residual moisture. For example, DCC-mediated couplings in DMF may yield 70–80% under anhydrous conditions, while EDCI/HOBt in DCM achieves 85–90% due to better solubility .
- Optimization Strategy :
- Conduct a Design of Experiments (DoE) to test solvent-coupling agent combinations.
- Monitor side reactions (e.g., racemization) via circular dichroism (CD) or chiral HPLC .
Q. What strategies are effective in minimizing racemization during the incorporation of this compound into peptide chains, and how can these be validated experimentally?
- Racemization Mechanisms : The steric bulk of N-Me reduces but does not eliminate racemization risk, particularly during carbodiimide-activated couplings.
- Mitigation Approaches :
- Use low-temperature (0–4°C) coupling with OxymaPure®/DIC, which suppresses base-induced racemization .
- Validate enantiomeric purity via Marfey’s reagent derivatization followed by HPLC-MS .
Methodological Considerations
Q. How should researchers design stability studies for this compound under varying storage conditions (e.g., temperature, humidity)?
- Experimental Framework :
- Store aliquots at 2–8°C (short-term) vs. -20°C (long-term) and assess degradation via TLC or NMR over 6–12 months.
- Humidity-controlled studies (e.g., 40–60% RH) can identify hydrolytic sensitivity of the benzyl ester .
Q. What computational tools or molecular dynamics simulations are suitable for predicting the conformational effects of N-Me-D-Glu in peptide backbones?
- Approach :
- Use software like Schrödinger’s Maestro or GROMACS to model peptide helicity/flexibility. Compare simulations with experimental CD data .
Data Reproducibility and Reporting
Q. What minimal dataset is required to ensure reproducibility in synthesizing and characterizing this compound?
- Essential Data :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
